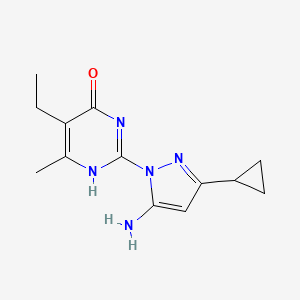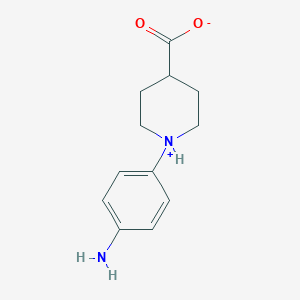
5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine typically involves the reaction of 3-methylpentan-3-yl hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
科学研究应用
5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole structure.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
3-methylpentan-3-ol: A related compound with a similar alkyl group but different functional group (alcohol instead of amine).
3-methylpentane: A hydrocarbon with a similar alkyl chain but lacking the pyrazole ring.
1H-pyrazol-5-amine: The parent compound without the 3-methylpentan-3-yl group.
Uniqueness
5-(1-Ethyl-1-methyl-propyl)-2H-pyrazol-3-ylamine is unique due to the presence of both the pyrazole ring and the 3-methylpentan-3-yl group
属性
IUPAC Name |
5-(3-methylpentan-3-yl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-9(3,5-2)7-6-8(10)12-11-7/h6H,4-5H2,1-3H3,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUYKKVZXIARMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C1=CC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7856615.png)

![8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B7856635.png)
![7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856642.png)
![7-(3-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856643.png)
![7-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856647.png)
![7-(2-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856655.png)
![7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856661.png)
![3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856670.png)

![(1Z)-1-[4-(1H-pyrrol-1-yl)phenyl]ethanone oxime](/img/structure/B7856693.png)



